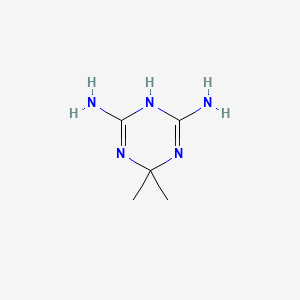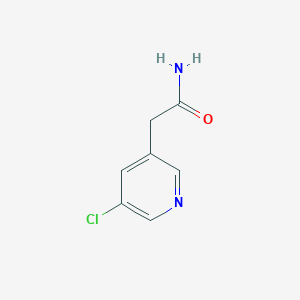![molecular formula C10H11N3O2 B13136415 Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a triazole ring fused with a benzene ring, making it a benzo-triazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzoyl chloride with sodium azide to form the triazole ring, followed by esterification with methanol to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, alcohols, and oxides, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication and cell division, thereby preventing cancer cell growth.
類似化合物との比較
Similar Compounds
- Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
- Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
- Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-4-carboxylate
Uniqueness
Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the specific positioning of the ethyl and carboxylate groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 2-ethylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-11-8-5-4-7(10(14)15-2)6-9(8)12-13/h4-6H,3H2,1-2H3 |
InChIキー |
FUIBZDGRNCBARR-UHFFFAOYSA-N |
正規SMILES |
CCN1N=C2C=CC(=CC2=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


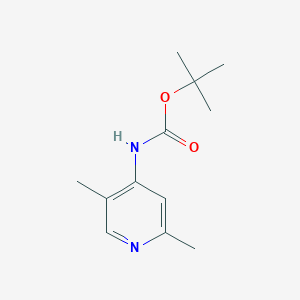
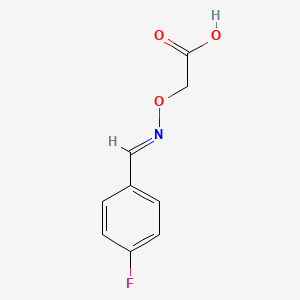
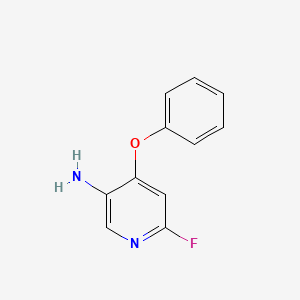
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
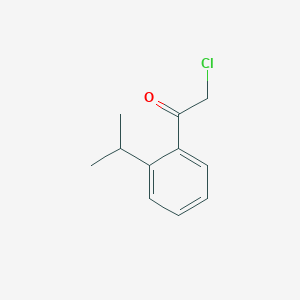

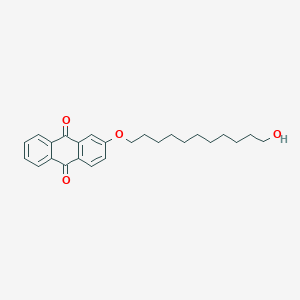
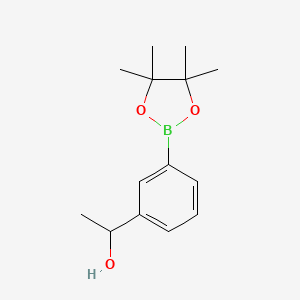
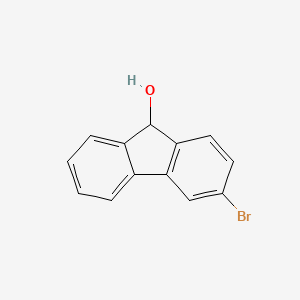
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


